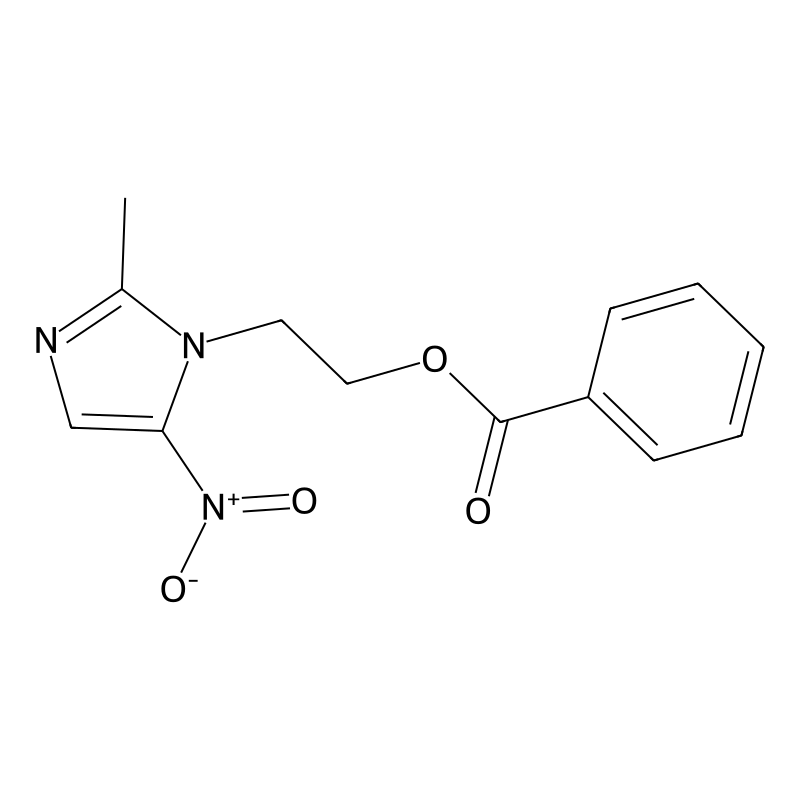

Metronidazole benzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

metronidazole benzoate synthesis pathway

Synthesis Pathway and Mechanism

The synthesis is an esterification reaction where metronidazole reacts with benzoyl chloride to form the benzoate ester. The key innovation in the modern method is the use of tributylamine as a solvent and acid binding agent, replacing the more toxic and unpleasant pyridine used in earlier processes [1] [2].

The general chemical route is as follows:

Schematic of the core esterification reaction using tributylamine as solvent and acid acceptor.

Detailed Experimental Protocol

Based on the patent, here is a detailed, step-by-step methodology for synthesizing metronidazole benzoate [1].

Step 1: Esterification Reaction

- Charge: Add 20.00 grams of metronidazole and 80 mL of tributylamine (as the solvent) into a 250 mL four-neck round-bottom flask.

- Dissolve: Heat the mixture to between 90 °C and 115 °C with stirring, and maintain this temperature for 0.5 to 1 hour to ensure complete dissolution.

- React: Cool the solution to a reaction temperature of 50 °C to 70 °C. Then, slowly add (dropwise) 17.25 grams of benzoyl chloride.

- Maintain: Stir and maintain the reaction mixture at this temperature for 2 to 6 hours to complete the esterification.

Step 2: Crude Product Isolation

- Quench and Dissolve: After the reaction is complete, add a quantity of chilled, salt-free water ( 0 °C to 10 °C ) to the reaction product while stirring. This dissolves the solid tributylamine hydrochloride by-product.

- Separate: Allow the mixture to stand so it separates into two distinct layers.

- Crystallize: Separate the upper organic phase (which contains the product) and cool it to 0 °C to 10 °C to crystallize the crude this compound.

- Recover Tributylamine (Optional): The lower aqueous phase from step 2 can be treated with alkali to recover tributylamine for reuse, reducing costs and waste [1].

Step 3: Purification and Drying

- Dissolve Crude Product: Take the crude this compound and dissolve it in 120 mL of a warm ( 80 °C ) ethanol-water solvent (volumn concentration of ethanol is 40%-60%).

- Decolorize: Add activated carbon (0.6 grams, representing 2-6% of the crude product's mass) to the solution. Heat for about 1 hour for decolorization.

- Filter: Filter the hot solution to remove the activated carbon.

- Recrystallize: Cool the clear filtrate to 0 °C to 10 °C for recrystallization.

- Isolate and Dry: Recover the final crystals via suction filtration, wash them, and dry at 50 °C to 75 °C for approximately 14 hours.

Key Reaction Parameters and Performance Data

The table below consolidates the critical quantitative data and performance outcomes from the patent, providing a clear comparison of the improved method [1].

| Parameter | Specification / Value | Notes / Comparative Advantage |

|---|---|---|

| Solvent System | Tributylamine, or its binary/ternary mixtures with Toluene/Acetone [1] | Preferred: Tributylamine-Toluene binary mixture [1]. Replaces toxic pyridine. |

| Metronidazole Solubility | 90 °C - 115 °C [1] | Temperature range for complete dissolution in solvent. |

| Esterification Temp. | 50 °C - 70 °C [1] | Optimal reaction temperature range. |

| Molar Ratio (MTZ : BzCl) | 1 : 1.05 - 1.15 [1] | Slight excess of benzoyl chloride to drive reaction completion. |

| Reaction Time | 2 - 6 hours [1] | Duration of the esterification step. |

| Reported Yield | Up to 93.6% [1] | Superior: Significantly higher than the 86% yield of the pyridine method [2]. |

| Reported Purity | Up to 99.83% [1] | Superior: Higher than the <99.75% purity from the pyridine method (impurities >0.25%) [2]. |

Workflow and Solvent Recovery

The following diagram summarizes the entire experimental workflow, including the optional recovery of the solvent, which is a key economic and environmental feature of this process [1].

Complete experimental workflow for this compound synthesis including solvent recovery.

References

metronidazole vs metronidazole benzoate properties

Chemical and Physicochemical Properties

The table below summarizes the core differences in their chemical identity and physical behavior.

| Property | Metronidazole | Metronidazole Benzoate |

|---|---|---|

| Chemical Name | (2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol [1] | 1-(2-benzoyloxyethyl)-2-methyl-5-nitroimidazole [2] |

| Molecular Formula | C₆H₉N₃O₃ [3] [1] | Information missing |

| Structure | Base imidazole derivative [1] | Benzoate ester of Metronidazole [2] |

| Appearance | Information missing | White or slightly yellowish, crystalline powder or flakes [2] |

| Solubility | Information missing | Practically insoluble in water, freely soluble in methylene chloride, soluble in acetone, slightly soluble in alcohol [2] |

| Melting Point | Information missing | 99 – 102 °C [2] |

| Active Component | 100% active drug | 62% Metronidazole by weight (pro-drug) [4] |

Pharmacological and Functional Properties

This table contrasts their pharmacological profiles and formulation applications, which are direct consequences of their chemical differences.

| Property | Metronidazole | this compound | | :--- | :--- | :--- | | Status | Active Drug Substance [3] | Pro-drug (Benzoyl Ester) [2] | | Mechanism of Action | Diffusion into cell; nitro group reduced to cytotoxic radicals causing DNA strand breakage [5] [6] | Hydrolyzed to Metronidazole before or during gut wall absorption [2] | | Bioavailability | >90% (oral) [3] | Circulates as active Metronidazole after hydrolysis [2] | | Primary Application | Anaerobic bacterial & protozoal infections [5] [3] | Palatable oral liquid formulations [4] [2] | | Palatability Bitter, metallic taste; poor palatability [4] | Tasteless; greatly improved palatability [2] | | Dose Conversion | Reference active drug | Requires 1.6x weight to deliver equivalent Metronidazole dose [4] |

The relationship between the two compounds and their activation pathway can be summarized as follows:

Analytical Method for Metronidazole Quantification

Robust analytical methods are crucial for quantifying the active drug in formulations and during stability studies. Here is a detailed High-Performance Liquid Chromatography (HPLC) protocol.

| Method Parameter | Specification |

|---|---|

| Objective | Quantification of Metronidazole in finished drug formulation [1] |

| Instrument | HPLC with Photo Diode Array (PDA) detector [1] |

| Column | Water Symmetry C18 (100 mm × 4.6 mm, 3.5 μm) [1] |

| Mobile Phase | Isopropyl alcohol : Water (20:80 v/v) [1] |

| Flow Rate | 1.0 mL/min [1] |

| Run Time | 5 minutes [1] |

| Detection Wavelength | 315 nm [1] |

| Injection Volume | 10 μL [1] |

| Column Temperature | 30 °C [1] |

| Sample Preparation | Dissolve in mobile phase to target concentration ~150 μg/mL [1] |

The workflow for this analytical method proceeds through the following steps:

This method is stability-indicating, meaning it can accurately quantify Metronidazole even in the presence of its degradation products, which is essential for forced degradation studies and shelf-life determination [1].

Key Insights for Research and Development

- Formulation Driver: The development of this compound was primarily driven by the need to overcome the extreme bitterness of the parent drug, enabling patient-acceptable oral liquid dosage forms, particularly for pediatric and veterinary use [4] [2].

- Dosing Precision: The 62% potency factor is critical for dosage form design and clinical dosing. Accurate conversion is essential to ensure therapeutic efficacy and avoid under-dosing [4].

- Molecular Simulation: Current research is exploring the thermodynamic properties and solubility behavior of this compound in various solvents using molecular simulation, which can aid in predictive formulation design [7].

References

- 1. Development and validation of a HPLC–PDA method for ... [link.springer.com]

- 2. This compound - Kimyagaran [kimyagaran.com]

- 3. Metronidazole: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 5. Metronidazole - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Metronidazole: Definition, Mechanism of Action and ... [bocsci.com]

- 7. Journal of Molecular Liquids [sciencedirect.com]

Metronidazole Benzoate: Core Pharmacokinetic Data

The table below summarizes the key quantitative data available for metronidazole benzoate. A critical pharmacokinetic differentiator is that this compound is a pro-drug and is 62% metronidazole by weight [1]. Doses must be adjusted accordingly; for example, 20 mg/kg of this compound delivers 12.4 mg/kg of the active metronidazole base [2] [1].

| Parameter | Species | Value | Notes / Context |

|---|---|---|---|

| Molecular Conversion | - | 62% Metronidazole | 20 mg/kg benzoate = 12.4 mg/kg metronidazole base [1]. |

| Oral Absorption | Cat | Variable (mean 65% ± 28%) | Considerable individual variation noted [2]. |

| Time to Max Concentration (T~max~) | Cat | 3.6 ± 2.9 hours | Considerable individual variation noted [2]. |

| Peak Plasma Concentration (C~max~) | Cat | 8.84 ± 5.4 µg/mL | Following 12.4 mg/kg metronidazole base equivalent [2]. |

| Elimination Half-Life (t~1/2~) | Cat | 5.16 hours | Following oral administration of benzoate formulation [2]. |

| Volume of Distribution (V~d~) | Cat | 0.650 ± 0.254 L/kg | Reported as apparent V~d~ at steady state [2]. |

| Systemic Clearance (CL) | Cat | 91.57 mL/h/kg (1.53 mL/kg/min) | Characterized as low clearance [2]. |

Detailed Experimental Protocol (Feline Pharmacokinetics)

The primary pharmacokinetic data for this compound comes from a single-dose study in cats [2]. The methodology is outlined below.

- Study Design: A single-dose, two-phase crossover study with a 7-day washout period. Intravenous metronidazole (5 mg/kg) was administered first, followed by oral this compound (20 mg/kg, equivalent to 12.4 mg/kg metronidazole base) [2].

- Formulation & Dosing: The oral dose was administered as this compound after a 12-hour fast [2].

- Sample Collection: Blood samples (1.5 mL each) were collected via catheter pre-dose and at 0.25 (IV only), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [2].

- Bioanalytical Method:

- Technique: High-Pressure Liquid Chromatography (HPLC) with ultraviolet (UV) detection at 320 nm [2].

- Sample Preparation: Solid-phase extraction using conditioned Oasis cartridges [2].

- Chromatography: Reverse-phase C8 column with a mobile phase of 0.05 M sodium acetate buffer (82%) and acetonitrile (18%) [2].

- Validation: The lower limit of quantification was 0.05 µg/mL. Calibration curves were linear (R² ≥ 0.99) [2].

- Pharmacokinetic Analysis: Data were analyzed using non-compartmental methods (WinNonlin). The area under the curve (AUC) was calculated using the log-linear trapezoidal method and extrapolated to infinity [2].

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the metabolic activation pathway of metronidazole, which is central to its mechanism of action.

Metronidazole requires activation within anaerobic cells to become cytotoxic [3].

The workflow for the key feline pharmacokinetic study is summarized in the diagram below.

Experimental workflow for the definitive feline pharmacokinetic study of this compound [2].

Key Distinctions and Research Gaps

- Pro-drug vs. Active Drug: All pharmacokinetic parameters (C~max~, AUC, half-life) measure the concentration of the active metronidazole base in plasma, not the benzoate ester itself [2] [1].

- Species-Specific Metabolism: Cats have a limited capacity for glucuronidation, a key metabolic pathway for metronidazole in humans. This may predispose them to toxicity and makes feline data critical for veterinary drug development [2].

- Significant Research Gap: Detailed pharmacokinetic studies for this compound are scarce. The most comprehensive data comes from a single study in cats [2], and no specific human pharmacokinetic data for the benzoate formulation was found in the search results.

References

metronidazole benzoate mechanism of action

Core Mechanism of Action

The mechanism of action is a sequential process that can be broken down into two main stages: first, the conversion from a prodrug to its active form, and second, the targeted cytotoxic action within anaerobic microorganisms.

Stage 1: Prodrug Conversion to Active Metronidazole Metronidazole benzoate itself is not the active drug. After oral administration, it is absorbed in the gastrointestinal tract and then hydrolyzed by esterases in the liver, releasing the active compound, metronidazole [1]. The benzoate form is used primarily for its better palatability in liquid suspensions [2].

Stage 2: Biochemical Activation and Cytotoxic Action in Anaerobic Cells The active metronidazole enters microbial cells via passive diffusion [1]. Its selective toxicity towards anaerobes and some protozoa arises from the unique intracellular environment of these organisms, as shown in the following pathway:

Biochemical activation of metronidazole leading to microbial cell death.

This reductive activation is crucial and explains metronidazole's selectivity. Aerobic cells lack the low-redox-potential electron transport proteins to reduce metronidazole effectively, thus it remains largely non-toxic to them [1] [3].

Key Technical and Pharmacokinetic Data

For research and development purposes, the following table summarizes critical quantitative data and properties of this compound and its active form.

| Property | This compound (Prodrug) | Metronidazole (Active Drug) |

|---|---|---|

| Molecular Formula/Weight | C₁₃H₁₃N₃O₄ / 275.26 g·mol⁻¹ [4] | C₆H₉N₃O₃ / 171.16 g·mol⁻¹ [5] |

| Bioactivity | Prodrug, relatively inactive [1] | Antibacterial, antimicrobial, antiparasitic, antitrichomonal [4] |

| Active Metronidazole Content | ~62% by weight [2] | 100% |

| Dose Conversion Factor | 1.6 x metronidazole dose [2] | - |

| Primary Metabolic Pathway | Hydrolysis by esterases [1] | Hepatic oxidation and conjugation [1] [5] |

| Elimination Half-life | - | ~8 hours [5] |

Experimental Evidence and Research Methodologies

The proposed mechanism is supported by various experimental approaches that you can adapt for related research.

1. Cytotoxicity Assays (In Vitro) The cytotoxic effect of metronidazole derivatives can be quantified using standard assays like the MTT assay, which measures cell metabolic activity and viability.

- Application: Used to determine the IC₅₀ values of compounds against various human cell lines (e.g., A549, HT-29, MCF7) to assess selective toxicity and potential side effects [4].

- Methodology: Cells are exposed to the drug for a set period (e.g., 24 hours), followed by the addition of MTT reagent. The resulting formazan crystals are solubilized, and absorbance is measured to determine the concentration that inhibits cell growth by 50% [4].

2. Investigating Polymorphism in Cocrystals Improving the physical properties (e.g., solubility, stability) of this compound is an active area of research. Polymorphism in cocrystals can be investigated as follows:

- Objective: To discover and characterize new solid forms of the drug that may enhance its performance [6].

- Methodology:

- Synthesis: Cocrystals are generated using solution-based methods with coformers like salicylic acid or fumaric acid [6].

- Structural Elucidation: Single crystal X-ray diffraction (SCXRD) is used to determine the crystal structure, packing, and conformation of the polymorphs [6].

- Characterization: Thermal analysis (e.g., DSC, TGA) and powder X-ray diffraction (PXRD) help study the thermal stability and phase interconversion of the different solid forms [6].

- Solubility Studies: The equilibrium solubility of cocrystals is tested in water to identify forms with improved dissolution properties [6].

Considerations for Research and Development

- Neurotoxicity: Be aware that high doses of metronidazole are associated with neurotoxicity (e.g., cerebellovestibular ataxia, seizures) in animals, likely due to inhibition of the GABA neurotransmitter system [2]. This is an important consideration for preclinical safety studies.

- Genotoxicity: Metronidazole has shown genotoxic effects in vitro, such as disrupting DNA in feline peripheral mononuclear cells, though this effect was reversible after discontinuation [2]. Its potential carcinogenic effect, observed in rodent models, is a critical area for long-term safety evaluation [5].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. Metronidazole - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 4. This compound (Synonyms: Benzoyl metronidazole) [medchemexpress.com]

- 5. Metronidazole [en.wikipedia.org]

- 6. Polymorphism in cocrystals of this compound [pubs.rsc.org]

Prodrug Activation and Mechanism of Action

The following diagram illustrates the complete pathway from prodrug administration to microbial cell death.

This compound activation and mechanism of action pathway.

The activation of this compound and its subsequent mechanism of action involves a two-stage process in different biological compartments.

Prodrug Activation in Host: After oral administration, this compound is absorbed through the gastrointestinal tract [1]. It then undergoes hydrolysis by esterases primarily in the liver, releasing the active molecule, metronidazole, and benzoic acid [1]. This compound itself is relatively inactive against pathogens until this conversion occurs [1].

Microbial Activation and Cytotoxicity: The active metronidazole diffuses into microbial cells via passive diffusion [1] [2]. Once inside an anaerobic or microaerophilic cell, the drug acts as a prodrug itself [3]. The intracellular environment of susceptible organisms facilitates a reductive activation of metronidazole's nitro group (NO₂) by low-redox-potential electron transport proteins, such as ferredoxin [3] [2]. This reduction process generates highly reactive, short-lived nitroso free radicals and other cytotoxic intermediates [4] [1]. These reactive compounds interact with the microbial DNA, causing DNA strand breaks and loss of helical structure, which inhibits nucleic acid synthesis and ultimately leads to cell death [4] [1].

Key Quantitative Data

The table below summarizes essential quantitative information for this compound.

| Parameter | Value / Information | Context / Significance |

|---|---|---|

| Active Drug | Metronidazole | This compound is a prodrug designed to release metronidazole upon activation [1]. |

| Conversion Factor | This compound is 62% metronidazole by weight [4]. | Critical for dose conversion; 20 mg/kg of this compound delivers 12.4 mg/kg of active metronidazole [4]. |

| Primary Activation Site | Liver | Hydrolyzed by hepatic esterases [1]. |

| Key Microbial Activation System | Pyruvate:Ferredoxin Oxidoreductase (PFOR) / Ferredoxin | Electron transport chain in anaerobic pathogens reduces the nitro group of metronidazole [3]. |

| Key Cytotoxic Intermediates | Nitroso free radicals | Unstable compounds that damage microbial DNA [4]. |

| Primary Cellular Target | DNA | Causes strand breaks and destabilizes the DNA helix, leading to cell death [4] [1]. |

Experimental Protocols for Studying Activation

Researchers use specific methodologies to study different aspects of this prodrug's activation and action.

Analytical Quantification using UV Spectroscopy

A validated ultraviolet (UV) spectroscopic method can be used for the quantitative estimation of this compound in pharmaceutical formulations [5].

- Standard Solution: Dissolve 25 mg of this compound in 10 mL of 0.1N HCl in a 25 mL volumetric flask and make up to the mark to achieve a 1 mg/mL stock solution [5].

- Calibration: Perform serial dilutions of the stock solution with 0.1N HCl to obtain concentrations in the range of 1-10 μg/mL [5].

- Analysis & Detection: Measure the absorbance of these solutions at a wavelength (λmax) of 268 nm using 0.1N HCl as a blank [5].

- Validation: The method demonstrates a linear relationship (regression equation y = 0.078x - 0.012) and high accuracy (~99% recovery), making it suitable for quality control [5].

Investigating Mechanism with Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy can directly detect the nitro anion radicals formed during the reductive activation of metronidazole.

- Sample Preparation: Use hydrogenosomes (organelles from Trichomonas vaginalis) or cell extracts from the target anaerobic microbe [3].

- Reaction Mixture: The assay mixture includes the biological sample, metronidazole, ferredoxin, and a substrate that initiates the electron transport chain (e.g., pyruvate for the PFOR pathway or malate for the alternative pathway) [3].

- Measurement: Under anaerobic conditions, immediately transfer the degassed reaction mixture to a flat EPR detection cell [3].

- Detection: Record the EPR spectra. The appearance of a signal specific to the metronidazole nitro anion radical confirms the reductive activation of the drug. This technique can be used to compare activation efficiency in different strains, including resistant ones [3].

Research and Development Insights

- Palatability Rationale: Metronidazole base has an intensely bitter taste, which is particularly problematic in veterinary medicine and pediatric populations. The formation of the benzoate ester creates a blander-tasting compound, significantly improving palatability for oral suspension formulations [4] [6].

- Spectrum of Activity: The activity of metronidazole is highly dependent on the anaerobic environment within susceptible microbes. Aerobic organisms lack the low-redox-potential electron transport proteins (like ferredoxin) necessary to reduce the drug, which is why metronidazole is selectively toxic to anaerobes [3] [1].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Clinical pharmacokinetics of metronidazole: a systematic ... [pmc.ncbi.nlm.nih.gov]

- 3. Alternative Pathway of Metronidazole Activation in ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Development of ultraviolet spectroscopic method for the ... [pmc.ncbi.nlm.nih.gov]

- 6. Using least angular regression to model the antibacterial ... [pmc.ncbi.nlm.nih.gov]

metronidazole benzoate thermal stability

Thermal Stability Data

The table below summarizes key findings on the thermal behavior of metronidazole and its derivatives from relevant studies:

| Compound / Formulation | Experimental Conditions | Key Findings on Thermal Stability | Citation |

|---|---|---|---|

| Metronidazole (Pure Drug) | Thermogravimetry (TG) & Differential Scanning Calorimetry (DSC) | Decomposed in multiple steps; melting point altered when formulated with certain excipients. | [1] |

| Metronidazole Benzoate (Solid Form) | Exposure to direct sunlight and elevated temperatures | Stable at temperatures below 50°C; significant degradation occurs under direct sunlight. | [2] |

| Metronidazole Silver(I) Complexes | Stability testing under various conditions | Exhibited higher stability under analyzed conditions (including temperature) compared to standard metronidazole solutions and tablets. | [3] |

| Metronidazole-Ethyl Gallate Cocrystal | Thermogravimetry (TGA) | Cocrystal form showed a single weight loss step, differing from the parent drug. | [4] |

Recommended Experimental Protocols

For a comprehensive stability study, you can employ the following methodologies, which are well-established in the literature.

Thermal Analysis via TG/DSC

This protocol is used to determine fundamental thermal parameters like decomposition steps and melting points [1].

- Instrumentation: Simultaneous Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

- Procedure:

- Place a 3-5 mg sample in an open aluminum crucible.

- Heat the sample from room temperature to 400°C at a constant rate of 10°C per minute.

- Maintain a continuous nitrogen purge flow at 100 mL/min to provide an inert atmosphere.

- Data Analysis: Analyze the TG curve for weight loss steps (indicating decomposition) and the DSC curve for endothermic (e.g., melting) or exothermic events.

Isothermal Stability Testing

This method assesses stability under specific, constant temperatures over time [3].

- Procedure:

- Prepare samples of the drug substance in solid form or in solution.

- Store these samples in stability chambers or ovens at a range of controlled temperatures (e.g., 40°C, 60°C, 80°C).

- Withdraw samples at predetermined time intervals.

- Analyze the samples using a stability-indicating method (see below) to quantify the remaining intact drug and any degradation products.

- Data Analysis: Use the data from the isothermal TG or HPLC analysis to calculate degradation rate constants and determine the sequence of thermal stability.

Stability-Indicating HPLC Assay

This chromatographic method is crucial for accurately quantifying the intact drug and its degradation products simultaneously [5].

- HPLC Conditions:

- Column: Waters Symmetry C8 (5 μm, 4.6 mm × 250 mm)

- Mobile Phase: Acetonitrile - 0.1% glacial acetic acid in 0.01 M monobasic potassium phosphate (40:60, v/v)

- Flow Rate: 2.0 mL/min

- Detection: UV at 271 nm

- Temperature: Ambient

- Injection Volume: 20 μL

- Method Validation: The procedure should be validated to demonstrate its ability to separate this compound from its potential degradation products (metronidazole and benzoic acid), which elute at different retention times.

Experimental Workflow for Stability Assessment

The following diagram illustrates a logical workflow for conducting a comprehensive stability study, integrating the methodologies described above:

Key Conclusions for Researchers

- Thermal Limits: this compound in solid form is stable below 50°C, but degradation occurs under direct sunlight, indicating that photostability is a critical concern alongside thermal stability [2].

- Formulation Impact: The stability of metronidazole can be significantly influenced by formulation with excipients or complexation with metals, which can either increase or decrease its thermal stability [3] [1].

- Analytical Approach: A combination of thermal analysis (TG/DSC) and a stability-indicating HPLC method provides a robust framework for a comprehensive understanding of the thermal degradation behavior of this compound [1] [5].

References

- 1. of Thermal drug and tablets | Journal of... stability metronidazole [link.springer.com]

- 2. Photothermal Stability of this compound [repository.sustech.edu]

- 3. Stability of Metronidazole and Its Complexes with Silver(I ... [pmc.ncbi.nlm.nih.gov]

- 4. Improving the Solubility, Dissolution, and Bioavailability of ... [pmc.ncbi.nlm.nih.gov]

- 5. A stability-indicating HPLC assay for this compound [sciencedirect.com]

Solubility Data for Metronidazole Benzoate

The table below summarizes the available quantitative and qualitative solubility data for Metronidazole Benzoate from commercial chemical suppliers and research literature.

| Solvent | Solubility | Notes / Source |

|---|---|---|

| Water | Insoluble [1] [2] | -- |

| DMSO | 55 mg/mL (199.81 mM) [2] 250 mg/mL (908.23 mM) [3] | Values differ by source. Highly hygroscopic DMSO can reduce solubility [2]. | | Ethanol | 13 mg/mL [2] ≥34.4 mg/mL [1] | Values differ by source. | | Twelve Mono-solvents | Data unavailable | A key study [4] covers this but full data is behind a paywall. |

A primary study titled "Uncovering dissolution behavior and thermodynamic properties of this compound in twelve mono-solvents by experiments and molecular simulation" is directly relevant [4]. However, only the abstract is accessible, and it states that "Data will be made available on request," meaning the critical numerical results are not published in the open abstract [4].

Experimental Workflow for Solubility Profiling

The methodology from the key study [4] and common practices in pharmaceutical research can be summarized in the following workflow. This outlines the steps you would take to determine a comprehensive solubility profile experimentally.

Experimental workflow for determining drug solubility, based on standard pharmaceutical research practices.

Here is a breakdown of the key stages shown in the diagram:

- Sample Preparation: The compound of interest must be thoroughly characterized in its solid state to ensure the solubility data is reproducible and meaningful [5].

- Equilibrium Experiment: This is the core of the solubility measurement. An excess of the solid compound is added to a selected solvent and maintained at a constant temperature with agitation until the solution is saturated [5].

- Sampling & Analysis: A sample of the saturated solution is withdrawn, filtered to remove any undissolved particles, and then analyzed to determine the concentration of the dissolved compound. Common techniques include High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry [6].

- Data Correlation: The experimental solubility data is then fitted to thermodynamic models (like the Van't Hoff equation) to derive properties such as the Gibbs free energy and enthalpy of dissolution. Molecular simulations can provide further insights into the interaction mechanisms between the drug and solvent molecules at a molecular level [4].

Formulation Strategies for Poor Solubility

The poor aqueous solubility of metronidazole and its derivatives is a known challenge in formulation science. Here are some strategies researched to overcome this, specifically for the parent drug Metronidazole:

- Cocrystallization: A cocrystal of Metronidazole with Ethyl Gallate (EG) was shown to exhibit higher solubility and faster dissolution than Metronidazole alone. This also led to a 36% increase in bioavailability in rats [5].

- Extemporaneous Compounding: For pediatric use, metronidazole is often formulated as a suspension using suspending agents like microcrystalline cellulose or specialized thixotropic vehicles (e.g., PCCA SuspendIt). These formulations are physically, chemically, and microbiologically stable for up to 180 days [7] [6].

How to Proceed Further

Given the limited open-access data, here are suggestions for your next steps:

- Access the Primary Study: If your institution has a subscription, you can access the full paper on ScienceDirect [4]. Alternatively, you can contact the corresponding author via email to request the data or a copy of the manuscript.

- Explore Related Compounds: Research on the parent drug, Metronidazole, is more plentiful. Its aqueous solubility is reported to be approximately 8.3 - 11.4 mg/mL at 20-30°C [6], and studies on its cocrystals provide direct formulation strategies [5].

- Consult Technical Suppliers: For specific solubility data in DMSO or ethanol for laboratory use, you may consider contacting the technical support teams of chemical suppliers like MedChemExpress [3] or ApexBT [1].

References

- 1. This compound - Antimicrobial Agent [apexbt.com]

- 2. This compound | Bacterial chemical | Mechanism [selleckchem.com]

- 3. This compound (Synonyms: Benzoyl metronidazole) [medchemexpress.com]

- 4. Journal of Molecular Liquids [sciencedirect.com]

- 5. Improving the Solubility, Dissolution, and Bioavailability of ... [pmc.ncbi.nlm.nih.gov]

- 6. Physicochemical and Microbiological Stability of ... [pmc.ncbi.nlm.nih.gov]

- 7. Metronidazole Suspension for Paediatric Use in ... [pmc.ncbi.nlm.nih.gov]

metronidazole benzoate spectroscopic characterization

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectroscopy provides a straightforward method for the quantitative analysis of metronidazole benzoate (MB) in raw materials and finished products.

Experimental Protocol for UV-Vis Analysis

You can implement the following validated method for the assay of MB [1]:

- Instrument: Double-beam UV/Vis Spectrophotometer.

- Solvent and Diluent: 0.1 N Hydrochloric Acid (HCl).

- Wavelength (λmax): 268 nm.

- Standard Stock Solution: Accurately weigh and transfer 25 mg of MB standard into a 25 mL volumetric flask. Dissolve and make up to volume with 0.1 N HCl to obtain a concentration of 1 mg/mL.

- Calibration Curve: Dilute the stock solution serially with 0.1 N HCl to prepare concentrations between 1-10 μg/mL. Measure the absorbance of each solution at 268 nm against a blank of 0.1 N HCl. Plot absorbance versus concentration to generate the calibration curve.

The table below summarizes the validation parameters for this method [1]:

| Parameter | Result / Value |

|---|---|

| Linearity Range | 1 - 10 μg/mL |

| Regression Equation | y = 0.078x - 0.012 |

| Correlation Coefficient (r²) | 0.997 |

| Accuracy (% Recovery) | 98.9% - 99.37% |

| Precision (% RSD) | < 1% |

| Limit of Detection (LOD) | 0.231 μg/mL |

| Limit of Quantification (LOQ) | 0.770 μg/mL |

This workflow outlines the key steps for quantitative UV-Vis analysis:

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups of this compound and characterize its coordination to metal ions in novel complexes.

Key FTIR Signatures of this compound and Complexes

The table below lists the characteristic FTIR bands for pure MB and how they shift upon complexation with metals, which confirms coordination [2] [3]:

| Functional Group / Bond | Vibration Mode | Pure MB Frequency (cm⁻¹) | Frequency in Metal Complexes (cm⁻¹) & Notes |

|---|---|---|---|

| C=O (Ester) | Stretching | ~1717 - 1725 | Shifts to ~1700-1725, indicating coordination via carbonyl oxygen [2]. |

| NO₂ | Stretching (asym) | ~1523 - 1537 | Shifts to ~1535-1539, indicating coordination via nitro group oxygen [2]. |

| NO₂ | Stretching (sym) | ~1360 - 1429 | Shifts or changes observed [2]. |

| Aromatic C=C | Stretching | ~1591 | Observed at ~1606-1608 [2]. |

| M-O Bond | Stretching | Not Applicable | New band appears at ~439-457 [2]. |

| M-N Bond | Stretching | Not Applicable | New band appears at ~306 [2]. |

Advanced Applications & Correlative Analysis

Spectroscopic characterization is pivotal in advanced research, particularly in developing and evaluating metal complexes of this compound.

- Antibacterial Activity Modeling: FTIR spectral data can be correlated with biological activity. Studies have used statistical models like Least Angular Regression (LAR) to identify specific functional groups and wavelengths in the FTIR spectra of MB complexes that influence their antibacterial activity against strains like E. coli and S. aureus [3]. This approach helps characterize the complexes' antibacterial potential based on their chemical structure.

- Novel Metal Complexes: Research focuses on synthesizing MB complexes with metals like Cu(II), Mn(II), Zr(IV), and Cd(II) to enhance therapeutic properties [2] [4] [5]. These complexes are typically characterized using a combination of FTIR, UV-Vis, elemental analysis (CHN), and thermal analysis (TGA/DTG) to determine their structure, stoichiometry, and stability [2]. The general finding is that complexation often results in higher antimicrobial activity compared to metronidazole alone [5].

The following diagram illustrates the multi-technique approach to characterizing these novel metal complexes:

Key Practical Considerations for Researchers

- Emphasis on Method Validation: For quality control purposes, any developed spectroscopic method must be rigorously validated as per ICH guidelines, assessing parameters like accuracy, precision, linearity, and robustness as demonstrated in the UV-Vis protocol [1].

- Solvent Selection is Critical: The choice of solvent can impact the spectra. The use of 0.1 N HCl for UV analysis provides a stable medium, while solid KBr pellets are standard for FTIR to avoid solvent interference [1] [3].

- Handling of Metal Complexes: When working with metal complexes, note that they are often synthesized in non-aqueous solvents like ethanol and may have different solubility properties than the parent MB compound [2].

References

- 1. Development of ultraviolet spectroscopic method for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Metal Complexes of this compound with Some ... [chemmethod.com]

- 3. Using least angular regression to model the antibacterial potential of... [nature.com]

- 4. Structural, spectroscopic insights, and antimicrobial ... [sciencedirect.com]

- 5. Synthesis, characterization, spectral, thermal analysis and ... [sciencedirect.com]

metronidazole benzoate research publications

Chemical Profile & Formulation Challenges

Metronidazole benzoate (MBZ) is a benzoate ester prodrug of metronidazole, designed to improve palatability by eliminating the characteristic bitter taste of the parent compound [1] [2]. This makes it particularly suitable for pediatric and veterinary oral suspensions [1] [3].

- Chemical Formula: C₁₃H₁₃N₃O₄ [4] [5]

- Molecular Weight: 275.26 g/mol [4] [5]

- CAS Registry No.: 13182-89-3 [4] [5] [3]

- Active Base Equivalency: MBZ is approximately 62% metronidazole by weight. A dose of 20 mg/kg of MBZ delivers an equivalent of 12.4 mg/kg of metronidazole [1].

Recent research focuses on addressing its low aqueous solubility and stability issues in suspension formulations, which can lead to phase transformation and poor stability [3]. A 2023 study provided foundational solubility and thermodynamic data in twelve mono-solvents to guide purification and multi-component crystal development for improved stability and dissolution [3].

Analytical Methods for Quantification

Recent methodological advances provide cost-effective and reproducible alternatives to sophisticated techniques like HPLC or LC-MS.

Ultraviolet (UV) Spectroscopic Method

A validated UV spectroscopic method allows for simple and accurate estimation of MBZ in pharmaceutical formulations [6].

Experimental Protocol:

- Instrument: Double-beam UV/Vis spectrophotometer (e.g., Shimadzu 1800) with 1 cm matched quartz cells.

- Standard Stock Solution: Dissolve 25 mg of MBZ in 10 ml of 0.1N HCl in a 25 ml volumetric flask, then make up to volume for a 1 mg/ml solution.

- Dilution & λmax: Further dilute the stock solution with 0.1N HCl and perform a spectrophotometric scan from 200-800 nm. The λmax was found to be 268 nm.

- Calibration Curve: Prepare serial dilutions (1-10 μg/ml) in 0.1N HCl and measure absorbance at 268 nm. The following table summarizes the validation parameters [6]:

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 10 μg/mL |

| Regression Equation | y = 0.078x - 0.012 |

| Correlation Coefficient (r²) | 0.997 |

| Accuracy (% Recovery) | 98.9% - 99.37% |

| Precision (% RSD) | < 1% |

| LOD / LOQ | Not specified in data |

This method is suitable for routine quality control of MBZ in bulk and commercial formulations [6].

Therapeutic Applications & Clinical Research

MBZ retains the core antibacterial and antiprotozoal activity of metronidazole, primarily targeting anaerobic bacteria and protozoa like Giardia and Trichomonas [1] [5] [2].

- Localized Drug Delivery in Periodontitis: Research highlights MBZ's effectiveness as a localized drug delivery agent for periodontitis [7]. A 25% metronidazole gel placed in periodontal pockets can suppress pathogens and improve clinical parameters like pocket depth, serving as an adjunct to scaling and root planing [7]. This method delivers high drug concentrations directly to the infection site, minimizing systemic side effects and resistance development [7].

Emerging Research: Mechanisms of Resistance

A significant 2023 study decoded a previously cryptic resistance mechanism in Clostridioides difficile, explaining declining clinical efficacy of metronidazole [8]. The mechanism involves a T-to-G mutation (PnimB^G) in the promoter of the nimB gene, causing its constitutive expression [8]. The NimB protein is a heme-dependent flavoenzyme that reduces the nitro group of metronidazole to a non-toxic amine, bioreductively inactivating the drug [8]. This heme-dependent resistance is linked to fluoroquinolone-resistant epidemic strains, indicating co-selection of resistance traits [8].

The following diagram illustrates this resistance mechanism:

Diagram of the heme-dependent metronidazole resistance mechanism in C. difficile [8].

Market and Formulation Landscape

The global MBZ market demonstrates steady growth, driven by its wide application spectrum. One analysis estimates the market will grow from ~$1.06 billion in 2023 to ~$1.92 billion by 2033 (CAGR of 6.12%) [2]. Tablets hold a significant market share due to accurate dosing and cost-effectiveness, while the antibacterial application segment is the largest [2].

Key Research Directions

Based on the current literature, promising research directions include:

- Advanced Formulations: Overcoming low solubility and stability via multi-component crystals, cyclodextrin complexes, and nanotechnologies [3].

- Resistance Mechanism Mapping: Further epidemiological tracking of the nimB mutation and understanding its regulation [8].

- Novel Delivery Systems: Optimizing localized delivery platforms like gels and polymers for periodontal and other topical infections [7].

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. This compound Market Size, Growth, Forecasts To ... [sphericalinsights.com]

- 3. Journal of Molecular Liquids [sciencedirect.com]

- 4. : Uses, Interactions... | DrugBank Online this compound [go.drugbank.com]

- 5. | Antibacterial | TargetMol this compound [targetmol.com]

- 6. Development of ultraviolet spectroscopic method for the ... [pmc.ncbi.nlm.nih.gov]

- 7. The Effectiveness of Metronidazole as a Localized Drug ... [pmc.ncbi.nlm.nih.gov]

- 8. Decoding a cryptic mechanism of metronidazole resistance ... [nature.com]

Analytical Method for Metronidazole Benzoate Impurities

References

- 1. Development and validation of HPLC for the... method [semanticscholar.org]

- 2. Development and validation of a HPLC –PDA method for quantitation... [link.springer.com]

- 3. Development of an environmentally benign and... | Research Square [researchsquare.com]

- 4. This compound-impurities [pharmaffiliates.com]

- 5. Validated HPLC Method for the Determination of Paclitaxel ... [pmc.ncbi.nlm.nih.gov]

UV spectroscopy metronidazole benzoate determination

Experimental Protocols

Standard Stock Solution Preparation

- Weigh accurately approximately 25 mg of Metronidazole Benzoate reference standard [1].

- Transfer to a 25 mL volumetric flask [1].

- Dissolve in and dilute to volume with 0.1 N HCl to obtain a concentration of approximately 1 mg/mL [1].

- Shake well to ensure complete dissolution [1].

Sample Preparation for Suspension Formulations

- For suspension formulations, measure a quantity equivalent to 100 mg of this compound [1].

- Transfer to a 100 mL volumetric flask and dissolve in 20 mL of 0.1 N HCl [1].

- Shake the solution for 20 minutes [1].

- Dilute to volume with 0.1 N HCl and mix well [1].

- Filter through Whatman filter paper No. 41 or equivalent [1].

- Pipette 1 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with 0.1 N HCl (resulting concentration: ~10 μg/mL) [1].

Instrumental Parameters and Analysis

- Instrument: Double-beam UV-Vis Spectrophotometer [1]

- Cuvettes: 1 cm matched quartz cells [1]

- Wavelength Scan: 200-800 nm to confirm λmax [1]

- Analytical Wavelength: 268 nm (or 322 nm as alternative) [1] [2]

- Blank Solution: 0.1 N HCl [1]

- Measure absorbance of standard and sample solutions against the blank [1]

Method Validation

The developed UV spectroscopic method has been validated according to ICH guidelines, confirming its reliability for pharmaceutical analysis [1].

Accuracy

The accuracy was determined by standard addition method, yielding recovery of 99.37% at 4 μg/mL and 98.9% at 5 μg/mL, demonstrating excellent closeness to true values [1].

Precision

- Intraday Precision: %RSD < 1% [1]

- Interday Precision: %RSD < 1% [1] The low RSD values confirm high repeatability and intermediate precision [1].

Specificity

The method is specific for this compound in presence of excipients, with no interference observed at 268 nm [1].

Robustness and Ruggedness

The method robust under variations such as different temperature conditions and different analysts, with %RSD within acceptable limits [1].

Forced Degradation Studies

A stability-indicating assay was developed by subjecting this compound to forced degradation under ICH-recommended stress conditions [2]:

| Stress Condition | Degradation Observation |

|---|---|

| Acidic Hydrolysis | Mild degradation [2] |

| Alkaline Hydrolysis | Significant degradation [2] |

| Oxidative Stress | Mild degradation [2] |

| Thermal Degradation | Stable [2] |

| Photolytic Degradation | Stable [2] |

Analytical Procedure Workflow

The following diagram illustrates the complete experimental workflow for the UV spectroscopic determination of this compound:

Application Notes

Cost-Effectiveness: The method eliminates need for expensive instrumentation or reagents, making it suitable for routine quality control [1].

Sample Preparation: For suspension formulations, ensure homogeneous mixing before sampling to improve accuracy [1].

Solubility Enhancement: For poorly soluble drugs, consider mixed hydrotropic solubilization using 2M sodium acetate and 8M urea (50:50 v/v) to enhance solubility and enable analysis [3] [4].

Alternative Wavelength: If interference occurs at 268 nm, 322 nm serves as a viable alternative wavelength [2].

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Non-linear calibration | Improper dilution; degraded standards | Prepare fresh standards; verify dilution accuracy |

| Low recovery | Incomplete extraction; excipient interference | Extend shaking time; verify specificity |

| High baseline noise | Dirty cuvettes; solvent impurities | Clean cuvettes properly; use high purity solvents |

References

- 1. Development of ultraviolet spectroscopic method for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Development and validation of a stability-indicating assay ... [gsconlinepress.com]

- 3. Novel UV spectrophotometer methods for quantitative ... [arabjchem.org]

- 4. Novel UV spectrophotometer methods for quantitative ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Formulation Strategies and Stability Assessment of Metronidazole Benzoate Compounding Excipients

Introduction to Metronidazole Benzoate Formulation Challenges

This compound is a benzoate ester derivative of metronidazole specifically developed to address the palatability issues associated with the parent compound, particularly in pediatric and veterinary patients. Unlike metronidazole base, which has an extremely bitter taste that compromises patient compliance, this compound offers a bland taste profile that significantly improves acceptability [1]. This derivative contains approximately 62% metronidazole base by weight, necessitating dosage adjustments when substituting for the base compound [1]. The poor aqueous solubility of this compound (approximately 0.2 mg/mL in water) presents significant formulation challenges, often requiring specialized suspension systems to maintain physical stability and ensure accurate dosing [2]. These characteristics make the selection of appropriate excipients critical for developing stable, palatable, and therapeutically effective this compound formulations.

The transition from metronidazole to this compound in oral suspensions represents a critical formulation strategy to enhance patient compliance, particularly in populations unable to tolerate the intense bitterness of the parent drug. This compound's molecular structure, a crystalline white or slightly yellowish powder with limited solubility in water but better solubility in dichloromethane and acetone, dictates the need for specific formulation approaches [3]. Recent shortages of this compound powder have intensified the need for robust compounding protocols that can overcome the significant palatability challenges when using metronidazole base while maintaining stability and therapeutic efficacy [4]. This document provides comprehensive application notes and detailed experimental protocols to guide researchers, scientists, and drug development professionals in addressing these formulation challenges through evidence-based excipient selection and systematic stability assessment.

Formulation Strategies & Excipient Selection

Suspending Agent Systems

The selection of appropriate suspending agents is paramount for maintaining the physical stability of this compound suspensions. Research demonstrates that certain suspending agents can significantly influence the crystal growth behavior of this compound, particularly by inhibiting the problematic anhydrate to monohydrate conversion that leads to physical instability. A systematic investigation of four suspending agent systems revealed that xanthan gum and Avicel RC-591 (a combination of microcrystalline cellulose and carboxymethylcellulose sodium) provided optimal formulation characteristics, with Avicel RC-591 completely inhibiting monohydrate formation [5]. This inhibition of hydrate formation represents a critical stability enhancement, as crystal growth in aqueous suspensions can adversely affect dose uniformity, syringability, and ultimately patient safety.

Table 1: Comparison of Suspending Agent Performance in this compound Formulations

| Suspending Agent | Concentration Range | Physical Stability | Crystal Growth Inhibition | Key Characteristics |

|---|---|---|---|---|

| Xanthan Gum | 0.5-1.0% w/v | Excellent | Moderate | Pseudoplastic flow, good suspendability |

| Avicel RC-591 | 1.0-2.0% w/v | Superior | Complete | Dual mechanism, inhibits hydrate formation |

| Sodium CMC | 1.0-2.0% w/v | Moderate | Partial | Common excipient, limited inhibition |

| Veegum | 1.0-2.0% w/v | Fair | Minimal | Thixotropic, less effective for this API |

The suspension viscosity and redispersion characteristics vary significantly between different suspending agents. Xanthan gum provides pseudoplastic flow behavior, characterized by decreased viscosity under shear stress (during shaking) and rapid recovery at rest, which facilitates both administration and physical stability. Avicel RC-591 operates through a dual mechanism combining the suspending properties of microcrystalline cellulose with the viscosity-enhancing characteristics of sodium carboxymethylcellulose, resulting in superior stability performance. Formulators should note that the optimal concentration of each suspending agent depends on the overall formulation composition, with typical use levels ranging from 0.5% to 2.0% w/v [5].

Palatability Enhancement Excipients

Addressing the pronounced bitterness of metronidazole preparations represents a critical formulation challenge, particularly for pediatric and geriatric populations. Traditional approaches using sweeteners and flavoring agents in aqueous vehicles have demonstrated limited effectiveness for masking the intense bitterness of metronidazole when prepared from base API powder or commercial tablets [4]. Recent innovations have focused on non-aqueous vehicle systems that create a physical barrier between the drug particles and taste bud receptors, significantly improving palatability. These oil-based suspensions utilize fixed oils such as medium-chain triglycerides or commercially available non-aqueous vehicles specifically designed for bitter drug compounding.

Table 2: Palatability Enhancement Strategies for Metronidazole Formulations

| Vehicle Type | Sweetening Agents | Flavoring Agents | Bitterness Masking Efficacy | Patient Acceptance |

|---|---|---|---|---|

| Aqueous Base | Sucrose, Sorbitol | Cherry, Strawberry | Inadequate | Poor (frequent refusal) |

| Non-Aqueous Base | Stevia, Sucralose | Vanilla, Chocolate | Excellent | High (well tolerated) |

| Co-solvent Systems | Glycerin, Propylene Glycol | Citrus, Mint | Moderate | Variable |

The most significant advancement in palatability enhancement involves the combination of non-aqueous vehicles with specific sweetening agents such as stevia and flavoring agents like vanilla, which synergistically mask bitterness through multiple mechanisms [4]. This approach has demonstrated remarkable success in clinical settings, with most patients tolerating the reformulated suspension well. Additionally, the reduced viscosity of non-aqueous formulations compared to traditional this compound oral suspensions improves administration ease, particularly for pediatric patients. The incorporation of commercial taste-masking agents specifically designed for bitter drugs can further enhance acceptability, though formulators must verify compatibility with other excipients and the active ingredient.

Complete Formulation Composition

A representative optimized formulation for this compound oral suspension includes both aqueous and non-aqueous approaches, providing flexibility based on available resources and specific patient needs. The aqueous-based formulation incorporates 16 mg/mL of this compound (equivalent to 10 mg/mL metronidazole base) in a vehicle containing glycerin, simple syrup, and purified water, stabilized with either xanthan gum or Avicel RC-591 [1] [3]. The non-aqueous formulation replaces the aqueous vehicle with a fixed oil base, such as medium-chain triglycerides, while maintaining the same drug concentration and incorporating specialized taste-masking agents.

- Active Pharmaceutical Ingredient: this compound (16 mg/mL)

- Suspending Agents: Xanthan gum (0.5-1.0% w/v) OR Avicel RC-591 (1.0-2.0% w/v)

- Vehicle: Glycerin (as wetting agent and sweetener), Simple syrup (as sweetener and viscosity modifier), Purified water (q.s. to volume) OR Non-aqueous vehicle (fixed oil base)

- Preservative System: Methyl hydroxybenzoate (E218), Ethyl hydroxybenzoate (E214), Propyl hydroxybenzoate (E216) – for aqueous formulations only

- Sweetening Agents: Stevia (0.05-0.1% w/v) OR Sucrose (for aqueous formulations)

- Flavoring Agents: Vanilla flavor (0.5-1.0% w/v) OR other compatible flavors

The selection between aqueous and non-aqueous formulations should consider stability requirements, palatability priorities, and available compounding resources. The aqueous formulation offers simplicity and familiarity but presents greater challenges in bitterness masking, while the non-aqueous system provides superior palatability but may require more specialized compounding techniques and ingredients [4].

Stability Assessment Protocols

Physical Stability Testing

The physical stability of this compound suspensions must be comprehensively evaluated to prevent crystal growth, sedimentation, and phase separation that could compromise dosing accuracy. A key instability mechanism involves the anhydrate to monohydrate conversion of this compound, which results in crystal growth and potential changes in suspension behavior. The physical stability testing protocol should include stress testing under controlled temperature conditions, freeze-thaw cycling to evaluate formulation robustness, and centrifugation studies to accelerate sedimentation potential. Visual inspection for crystal formation, discoloration, or gas formation should be performed at predetermined intervals throughout the study period [5].

The rheological properties of this compound suspensions significantly influence both physical stability and patient usability. Formulations should demonstrate thixotropic behavior, characterized by decreased viscosity under shear stress (during shaking) and rapid recovery at rest to maintain suspension stability. Viscosity measurements should be performed using a rotational viscometer at multiple time points throughout the stability study, with acceptable limits set between 1000-3000 cP at low shear rates to ensure proper suspending capacity while maintaining syringability. Additionally, redispersion characteristics should be quantified by measuring the number of inversions required to achieve homogeneity after prolonged storage, with a target of fewer than 10 bottle inversions for adequate redispersion.

Chemical Stability Analysis

Chemical stability assessment of this compound formulations requires a stability-indicating HPLC method capable of separating the active pharmaceutical ingredient from its potential degradation products, notably metronidazole and benzoic acid. The validated HPLC conditions should utilize a Waters Symmetry C8 column (5 μm packing, 4.6 mm × 250 mm) with UV detection at 271 nm. The mobile phase consisting of acetonitrile—0.1% glacial acetic acid in monobasic potassium phosphate (0.01 M) (40:60, v/v) provides excellent separation with isocratic elution at a flow rate of 2.0 mL/min under ambient temperature. The method should demonstrate linear response over the concentration range of 0.2–800 μg/mL (r = 1.0000) with limits of detection and quantitation of 0.03 and 0.2 μg/mL, respectively [2].

Table 3: Chemical Stability Testing Parameters and Specifications

| Test Parameter | Analytical Method | Acceptance Criteria | Testing Frequency |

|---|---|---|---|

| Assay (Potency) | HPLC | 90-110% label claim | 0, 1, 2, 3, 6 months |

| Related Substances | HPLC | NMT 2.0% total impurities | 0, 3, 6 months |

| Metronidazole | HPLC | NMT 1.0% | 0, 3, 6 months |

| Benzoic Acid | HPLC | NMT 1.0% | 0, 3, 6 months |

| pH Value | Potentiometric | ±0.5 units from initial | 0, 1, 2, 3, 6 months |

For forced degradation studies, samples should be subjected to acidic and alkaline hydrolysis (0.1N HCl and 0.1N NaOH at 60°C for 8 hours), oxidative stress (3% H₂O₂ at room temperature for 6 hours), and photolytic exposure (direct UV light for 24 hours). The method should demonstrate selectivity by resolving all degradation products from the main peak, with peak purity index confirming the homogeneity of the this compound peak. The procedure should achieve injection repeatability of 0.03%, with intraday and interday repeatability of 0.4% and 0.7%, respectively [2]. Samples for chemical stability testing should be stored at controlled room temperature (25°C ± 2°C/60% RH ± 5%), accelerated conditions (40°C ± 2°C/75% RH ± 5%), and refrigerated conditions (5°C ± 3°C) to establish appropriate beyond-use dates.

Advanced Palatability Solutions

The development of palatable metronidazole formulations requires a systematic approach addressing the multisensory aspects of taste perception, particularly the pronounced bitterness of metronidazole base. Research demonstrates that traditional aqueous-based suspensions compounded from metronidazole tablets or base API powder remain extremely bitter despite the addition of conventional flavoring and sweetening agents, leading to frequent refusal by pediatric patients [4]. This challenge stems from the high aqueous solubility of bitter components, which allows immediate contact with taste bud receptors throughout the oral cavity. The innovative use of non-aqueous vehicles represents a breakthrough in palatability enhancement by creating a physical barrier that limits drug-taste receptor interaction.

The mechanism of bitterness masking in non-aqueous formulations involves multiple complementary approaches. Oil-based vehicles coat drug particles, reducing their direct contact with taste receptors and slowing the release of bitter compounds in the oral cavity. This physical barrier is complemented by the selection of specific sweetening agents such as stevia, which has demonstrated superior bitterness-masking capabilities compared to traditional sweeteners like sucrose or sorbitol. The addition of vanilla flavoring provides further improvement through flavor-pleasantness enhancement and potential cognitive masking of residual bitterness. A recently developed compounded non-aqueous metronidazole suspension utilizing this approach has demonstrated excellent palatability in both adult and pediatric patients, with the additional benefits of reduced viscosity and a 6-month beyond-use date when compliant with USP standards [4].

Compounding Methods & Preparation Protocols

Standard Compounding Procedure

The compounding of this compound oral suspension requires meticulous attention to quality control and preparation techniques to ensure product safety, efficacy, and stability. For a standard 100 mL batch of this compound suspension (16 mg/mL), begin by calculating the required quantity of API (1.6 g this compound) and weighing using a calibrated analytical balance with sensitivity appropriate for the quantity weighed. Triturate the this compound in a glass mortar until finely powdered to ensure uniform dispersion in the suspension vehicle. Incorporate glycerin (approximately 10-20% v/v) as a wetting agent by gradually adding small portions to the powder while levigating until a smooth, lump-free paste forms [3].

Transfer the homogeneous paste to a calibrated amber polyethyleneterephthalate (PET) prescription bottle, rinsing the mortar with simple syrup (approximately 30-40% of the final volume) to ensure quantitative transfer. Add the remaining simple syrup to nearly full volume, then incorporate any additional excipients such as suspending agents, preservatives, or flavoring agents. The suspension should be brought to final volume with the vehicle and shaken vigorously for at least 2 minutes to ensure uniform distribution of all components. The prepared suspension must be packaged in a tight, light-resistant container and stored at controlled room temperature with protection from light, with a beyond-use date of 90 days when stored appropriately unless stability data supports a longer period [3].

Quality Control Assessment

Comprehensive quality control measures are essential for ensuring the safety, efficacy, and consistency of compounded this compound suspensions. Each batch should undergo physical characterization including visual inspection for color, consistency, and absence of foreign particles. The suspension homogeneity should be verified by assaying samples from the top, middle, and bottom of the container, with acceptance criteria of 90-110% of label claim for all sampling positions. Rheological properties should be assessed through pourability testing, measuring the time required to deliver a specific volume through an appropriate orifice, with comparison to established baseline values.

- Physical Quality Assessment: Appearance (color, uniformity), odor, presence of gas formation, mold growth, or foreign materials

- pH Determination: Potentiometric measurement of pH value, with acceptance criteria of ±0.5 units from established baseline

- Specific Gravity: Determination using calibrated hydrometer or pycnometer, with narrow acceptance range based on validated formulation

- Active Drug Assay: HPLC analysis of this compound content at initial time point and throughout beyond-use period

- Physical Stability: Centrifugation at 3000 rpm for 15 minutes to assess sedimentation volume and redispersibility

- Microbiological Testing: Total microbial count with acceptance criteria compliant with USP <795> guidelines for non-sterile preparations

Experimental Workflow & Decision Pathways

The systematic development of this compound formulations requires careful consideration of multiple factors, including intended patient population, stability requirements, and available resources. The following workflow diagram illustrates the key decision points and formulation strategies:

Diagram 1: this compound Formulation Development Workflow

This workflow outlines the critical decision points in this compound formulation development, beginning with patient population assessment that determines the vehicle selection. The pathway diverges based on whether palatability concerns outweigh conventional formulation approaches, with non-aqueous vehicles reserved for cases where bitterness presents a significant compliance barrier. Suspending agent selection follows, with xanthan gum suitable for general use while Avicel RC-591 is preferred when crystal growth inhibition is prioritized. The diagram illustrates the parallel processes of palatability enhancement and stability assessment, culminating in comprehensive quality control evaluation before final product release.

Conclusion & Regulatory Considerations

The development of stable, palatable, and therapeutically effective this compound formulations requires careful excipient selection supported by robust stability assessment protocols. The evidence presented demonstrates that suspending agent choice significantly influences physical stability, with Avicel RC-591 particularly effective in inhibiting the anhydrate to monohydrate conversion that drives crystal growth in aqueous suspensions. For palatability enhancement, the transition to non-aqueous vehicle systems represents a substantial advancement over traditional flavor-masking approaches, addressing the fundamental challenge of metronidazole's intense bitterness by limiting drug-taste receptor interaction. The systematic quality assessment of compounded this compound suspensions, incorporating both physical and chemical stability testing, ensures consistent product quality throughout the assigned beyond-use period.

Regulatory considerations for this compound formulations must address compliance with applicable compounding standards, particularly USP <795> for non-sterile preparations. The beyond-use dating should be supported by stability data, with a default period of 90 days for non-aqueous liquids stored at controlled room temperature unless validated stability studies support extension [3]. Formulators should maintain comprehensive documentation of ingredient specifications, compounding procedures, quality control test results, and stability study data to demonstrate product quality and consistency. Particular attention should be paid to excipient compatibility, especially when utilizing novel vehicle systems or taste-masking technologies, with validation of stability-indicating analytical methods that can distinguish the active pharmaceutical ingredient from potential degradation products. Through adherence to these formulation strategies and assessment protocols, researchers and compounding professionals can ensure the consistent production of high-quality this compound suspensions that meet patient needs for both therapeutic efficacy and administration acceptability.

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. A stability-indicating HPLC assay for this compound [sciencedirect.com]

- 3. This compound 80 mg/mL Oral Suspension [uspharmacist.com]

- 4. Researchers Identify Need for Palatable Compounded ... [pharmacytimes.com]

- 5. Formulation development and stability studies of aqueous... [pubmed.ncbi.nlm.nih.gov]

Rationale for Sustained-Release Metronidazole Benzoate

Metronidazole benzoate is a prodrug that is hydrolyzed in the liver to release the active drug, metronidazole [1]. The active metronidazole enters microbial cells via passive diffusion and is activated under anaerobic conditions. Its nitro group is reduced by intracellular proteins (e.g., ferredoxin) to form nitro radicals that cause DNA strand breaks and inhibit nucleic acid synthesis, leading to microbial cell death [1] [2].

Developing sustained-release formulations for periodontal pockets addresses key challenges:

- Short drug residence time: Conventional formulations are rapidly cleared by saliva and gingival crevicular fluid flow.

- Sub-therapeutic drug levels: Intermittent dosing leads to periods where drug concentration falls below the minimum inhibitory concentration.

- Poor patient compliance: Sustained-release systems reduce dosing frequency.

The primary goal is to maintain a localized, therapeutic drug concentration over an extended period (days to weeks) directly at the infection site, thereby improving efficacy and patient compliance.

Formulation Methods & Composition

The table below summarizes two primary approaches for developing sustained-release this compound systems, as identified in recent literature.

Table 1: Formulation Strategies for Sustained-Release this compound

| Formulation Type | Polymer System | Solvent System | Drug Loading | Key Manufacturing Technique | Key Excipients & Their Functions |

|---|---|---|---|---|---|

| Nanofibers [3] | Poly ε-caprolactone (PCL) | Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) mixtures (e.g., 70:30 to 90:10 v/v) | 5 - 15% w/w (relative to polymer) | Electrospinning | PCL: Biodegradable, provides sustained-release matrix. Solvents: Govern solution viscosity/conductivity for fiber formation. |

| Bioadhesive Gel [4] | Polymeric Bioadhesive System | Ethanol (91.7%) | Metronidazole and this compound combined | In-situ gelation | Ethanol: Solvent. Sorbitan Monostearate (Span 60): Lipophilic surfactant (HLB 4.7) for stabilization. |

| Bioadhesive Film [4] | Polymeric Bioadhesive System | Aqueous or Solvent-based | Metronidazole and this compound combined | Solvent Casting | Information on specific film-forming polymers was not detailed in the available search results. |

Experimental Protocol: Formulation & Characterization

Protocol 1: Electrospinning of PCL-Metronidazole Benzoate Nanofibers

- Objective: To fabricate and characterize nanofibers for sustained drug release.

- Materials: Poly ε-caprolactone (PCL), this compound, Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Phosphate Buffer Saline (PBS, pH 7.4).

- Equipment: Electrospinning apparatus, Syringe pump, High-voltage power supply, Scanning Electron Microscope (SEM), Differential Scanning Calorimeter (DSC), USP dissolution apparatus.

Methodology:

- Solution Preparation: Prepare a 10.5% w/v solution of PCL in DCM/DMF mixtures with varying ratios (e.g., 90:10, 80:20, 70:30 v/v). Add this compound (5%, 10%, 15% w/w relative to PCL) to the polymer solution and stir until completely dissolved [3].

- Electrospinning:

- Load the solution into a syringe fitted with a metal needle.

- Set a fixed flow rate (e.g., 1.0 mL/h) and apply a high voltage (e.g., 15-20 kV) between the needle and the collector.

- Maintain a constant tip-to-collector distance (e.g., 15 cm).

- Collect the nanofibers on a grounded collector drum.

- Characterization:

- Morphology & Diameter: Analyze the electrospun nanofibers using SEM. Measure the average fiber diameter from the SEM images [3].

- Crystallinity & Drug Dispersion: Perform DSC analysis on pure drug, pure PCL, physical mixtures, and nanofibers. A molecular dispersion of the drug in the nanofibers is indicated by a decrease in the crystallinity of PCL and the absence of the drug's melting peak [3].

- In-Vitro Drug Release:

- Place a known weight of nanofibers in a vessel containing PBS (pH 7.4) at 37°C, using a USP dissolution apparatus.

- At predetermined time intervals, withdraw release medium and analyze drug concentration using UV-Vis spectrophotometry or HPLC.

- Continue the study for at least 19 days to confirm sustained release [3].

The following diagram illustrates the experimental workflow for creating and testing nanofibers:

Protocol 2: Preparation and Evaluation of Bioadhesive Gel/Film

- Objective: To prepare and evaluate bioadhesive gel and film formulations for clinical application in periodontitis.

- Materials: Metronidazole, this compound, Ethanol, Sorbitan Monostearate (Span 60), Blunt needle (e.g., 20 mm length, 0.9 mm diameter) [4].

- Equipment: Syringe, HPLC system, pH meter.

Methodology:

- Formulation Preparation:

- Gel: Combine active ingredients (Metronidazole and this compound) with the lipophilic surfactant (Span 60) in ethanol. The final composition includes 91.7% ethanol [4].

- Film: Prepare using a solvent casting method, though specific polymer details are not fully available in the searched literature [4].

- Clinical Application Protocol [4]:

- Patient Preparation: Perform scaling and root planing (SRP) as the initial baseline treatment.

- Application:

- For the gel, load the formulation into a syringe fitted with a blunt needle (0.9 mm diameter). Passively introduce the needle into the periodontal pocket and apply the gel.

- For the film, place a segment of the film directly into the periodontal pocket.

- Dosing Regimen: Applications are typically performed on days 1, 7, and 21 post-SRP.

- Clinical and Analytical Evaluation:

- Drug Concentration: Collect gingival crevicular fluid (GCF) samples at follow-up visits (e.g., 48 hours post-application). Analyze metronidazole concentration using HPLC. The unit of measurement is µg/mL [4].

- Clinical Parameters: Monitor probing depth (PD), clinical attachment level (CAL), and bleeding on probing (BP) over time.

- pH Monitoring: Measure the pH of the GCF before and after treatment.

Key Data and Clinical Outcomes

Table 2: Characterization and Performance Data of Sustained-Release Formulations

| Parameter | Electrospun Nanofibers [3] | Bioadhesive Gel & Film (Clinical Study) [4] |

|---|---|---|

| Release Duration | Sustained release prolonged to at least 19 days. | Drug detected in GCF at 48 hours; not detected at 7 days. |

| Release Profile | Low burst release, followed by sustained release. | Not explicitly quantified beyond 48-hour point. |

| Formulation Effect on Release | Release rate affected by solvent ratio (DCM:DMF) and drug concentration. | Not directly compared. |

| Physical Properties | Fiber diameter affected by solvent ratio and drug concentration. | Gel showed greater adhesiveness with drugs vs. placebo. Film flexibility was adequate for application. |

| Clinical Efficacy | Not tested in the provided study. | Significant improvement in clinical parameters (PD, CAL, BP) when combined with SRP vs. SRP alone. |

Application Notes for Researchers

- Formulation Strategy Selection: Nanofibers are suited for ultra-long-term release (over two weeks), while gels and films may be better for shorter-term, clinician-appointed treatments.

- Critical Process Parameters (for Electrospinning): Solvent composition is crucial. Higher DCM:DMF ratios decrease solution conductivity but increase viscosity and fiber diameter, impacting drug release kinetics [3].

- Clinical Protocol Considerations: A double-blind study design is recommended. Blinding can be maintained by having the applying clinician and the data statistician unaware of the formulation codes until the clinical stage is complete [4]. Pilot studies are essential to determine the optimal needle gauge and application technique for gels to ensure proper syringeability and placement.

- Storage and Stability: Preliminary stability data suggests that films (stored at room temperature) and gels (refrigerated) can remain visually intact and stable for at least six months. The absence of water in the film and the antimicrobial nature of the drugs contribute to this stability [4].

Pathways and Workflows in Therapy

The overall therapeutic strategy from formulation to clinical outcome involves a multi-step process, integrating the drug's mechanism of action with the sustained-release technology, as illustrated below:

Regulatory and Commercial Considerations

While the search results do not contain specific regulatory data for this compound sustained-release formulations, developers should consider:

- Safety Profile: Be aware of known adverse effects associated with metronidazole, such as peripheral neuropathy and convulsions at high doses, and the potential for carcinogenicity in animal models [2].

- Clinical Trial Design: Endpoints should include validated clinical parameters (PD, CAL, BP) and, where possible, direct measurement of local drug concentrations to establish pharmacokinetic-pharmacodynamic relationships [4].

Conclusion

Sustained-release formulations of this compound represent a significant advancement in local drug delivery for periodontitis. Electrospun nanofibers offer a platform for long-term release over weeks, while bioadhesive gels and films provide effective treatment within a clinical management schedule. The choice of polymer system, manufacturing technique, and clinical application protocol directly influences performance and therapeutic success.

References

Comprehensive Application Notes and Protocols: Analytical Method Validation for Metronidazole Benzoate

Introduction to Analytical Requirements for Metronidazole Benzoate